molecular formula C20H26S2 B3057016 Bis(4-tert-butylphenyl) disulfide CAS No. 7605-48-3

Bis(4-tert-butylphenyl) disulfide

Cat. No.: B3057016
CAS No.: 7605-48-3
M. Wt: 330.6 g/mol
InChI Key: JHJKMOPTKMUFOG-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl) disulfide: is an organic compound characterized by the presence of two 4-tert-butylphenyl groups connected by a disulfide bond. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl) disulfide typically involves the oxidation of 4-tert-butylthiophenol. One common method is the reaction of 4-tert-butylthiophenol with iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2C4H9C6H4SH+I2C4H9C6H4S-SC6H4C4H9+2HI2 \text{C}_4\text{H}_9\text{C}_6\text{H}_4\text{SH} + \text{I}_2 \rightarrow \text{C}_4\text{H}_9\text{C}_6\text{H}_4\text{S-S}\text{C}_6\text{H}_4\text{C}_4\text{H}_9 + 2 \text{HI} 2C4​H9​C6​H4​SH+I2​→C4​H9​C6​H4​S-SC6​H4​C4​H9​+2HI

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-tert-butylphenyl) disulfide can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: It can be reduced back to 4-tert-butylthiophenol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Bis(4-tert-butylphenyl) sulfoxide or sulfone.

    Reduction: 4-tert-butylthiophenol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(4-tert-butylphenyl) disulfide is used as a precursor in the synthesis of other sulfur-containing compounds. It is also studied for its role in various organic reactions, including as a stabilizer in polymer chemistry.

Biology and Medicine: Research has explored the potential of this compound in biological systems, particularly its antioxidant properties and its ability to inhibit certain enzymes.

Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in the production of plastics and rubber.

Mechanism of Action

The mechanism by which Bis(4-tert-butylphenyl) disulfide exerts its effects is primarily through the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, allowing the compound to act as an antioxidant by neutralizing free radicals. The aromatic rings also participate in various chemical interactions, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

  • Bis(4-tert-butylphenyl) sulfoxide
  • Bis(4-tert-butylphenyl) sulfone
  • 4-tert-butylthiophenol

Comparison: Bis(4-tert-butylphenyl) disulfide is unique due to its disulfide bond, which imparts distinct redox properties compared to its sulfoxide and sulfone counterparts. The presence of the tert-butyl groups also enhances its stability and makes it less prone to oxidation compared to other disulfides.

Properties

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenyl)disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26S2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJKMOPTKMUFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226951
Record name Bis(4-tert-butylphenyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-48-3
Record name Bis(4-tert-butylphenyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(4-tert-butylphenyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(4-TERT-BUTYLPHENYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TQJ1AL17F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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